![molecular formula C13H13NO2 B8800296 [1-(Cyanomethyl)cyclopropyl]methyl benzoate CAS No. 142148-12-7](/img/structure/B8800296.png)
[1-(Cyanomethyl)cyclopropyl]methyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Cyanomethyl)cyclopropyl]methyl benzoate is an organic compound with a complex structure that includes a cyclopropyl ring, a cyanomethyl group, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Cyanomethyl)cyclopropyl]methyl benzoate typically involves the reaction of cyclopropylmethyl bromide with sodium cyanide to form (1-(Cyanomethyl)cyclopropyl)methane. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
[1-(Cyanomethyl)cyclopropyl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
科学的研究の応用
[1-(Cyanomethyl)cyclopropyl]methyl benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [1-(Cyanomethyl)cyclopropyl]methyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
類似化合物との比較
Similar Compounds
Similar compounds to [1-(Cyanomethyl)cyclopropyl]methyl benzoate include:
Uniqueness
What sets this compound apart from these similar compounds is its specific ester group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry .
特性
CAS番号 |
142148-12-7 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC名 |
[1-(cyanomethyl)cyclopropyl]methyl benzoate |
InChI |
InChI=1S/C13H13NO2/c14-9-8-13(6-7-13)10-16-12(15)11-4-2-1-3-5-11/h1-5H,6-8,10H2 |
InChIキー |
CVEIKFUDDMHOKT-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC#N)COC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


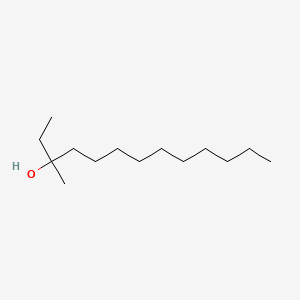
![6-Bromo-3-(trifluoromethyl)benzo[b]thiophene](/img/structure/B8800218.png)
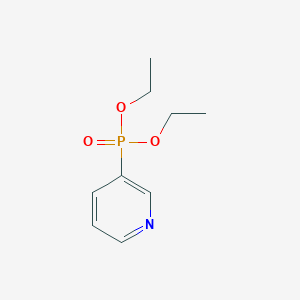
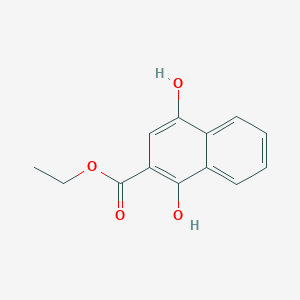
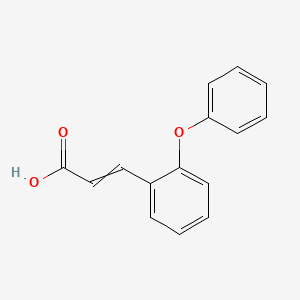

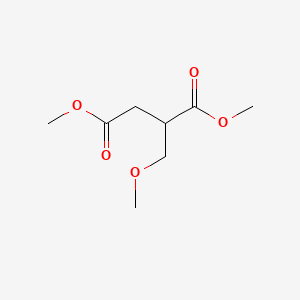
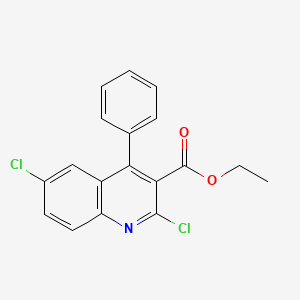
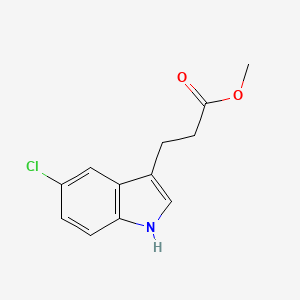
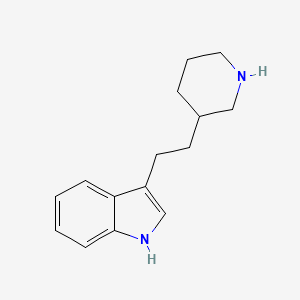
![ETHYL 4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZOATE](/img/structure/B8800283.png)
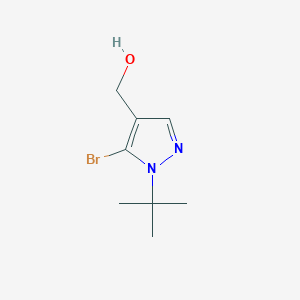

![7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8800311.png)
